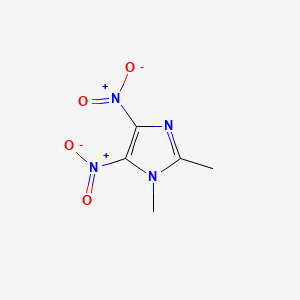

1,2-dimethyl-4,5-dinitro-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-4,5-dinitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-3-6-4(8(10)11)5(7(3)2)9(12)13/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLUEEMSUSDYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172720 | |

| Record name | 1,2-Dimethyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-17-6 | |

| Record name | 1,2-Dimethyl-4,5-dinitro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4,5-dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Dimethyl 4,5 Dinitro 1h Imidazole

Spectroscopic Characterization Techniques3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy3.1.1.1. Proton NMR (¹H NMR)3.1.1.2. Carbon-13 NMR (¹³C NMR)3.1.1.3. Nitrogen NMR (¹⁴N and ¹⁵N NMR)3.1.2. Vibrational Spectroscopy3.1.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy

No published papers or spectral databases found in the search results contain the specific ¹H NMR, ¹³C NMR, ¹⁵N NMR, or FT-IR characterization data for 1,2-dimethyl-4,5-dinitro-1H-imidazole. While information is available for the related compound 1-methyl-4,5-dinitro-1H-imidazole, it is structurally distinct and its data cannot be substituted.

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.

Table 1: Expected Raman Vibrational Modes for this compound No experimental data available in the provided search results.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | |

| NO₂ Symmetric Stretch | |

| Imidazole (B134444) Ring Stretch | |

| C-N Stretch | |

| C-H Stretch (Methyl) | |

| C-H Bend (Methyl) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the mass and molecular formula of a compound and can be used to elucidate its structure by analyzing fragmentation patterns.

Experimental mass spectrometry data for this compound, including its fragmentation pattern, has not been specifically reported in the surveyed literature. However, a theoretical fragmentation pattern can be predicted based on its structure. The molecular ion peak (M+) would be expected, corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂), which would result in a significant [M-46]⁺ peak. Further fragmentation could involve the loss of a second nitro group or cleavage of the methyl groups. The stability of the imidazole ring might lead to characteristic ring-opening or rearrangement pathways. Analysis of these fragments is crucial for confirming the molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound No experimental data available in the provided search results.

| Fragment Ion | Proposed Structure / Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of CH₃ |

| [M-30]⁺ | Loss of NO |

| [M-46]⁺ | Loss of NO₂ |

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and torsion angles.

While a crystal structure for the specific title compound, this compound, is not available in the reviewed literature, analysis of the closely related compound 1-methyl-4,5-dinitro-1H-imidazole reveals key structural features that could be anticipated. nih.gov In this analog, the imidazole ring is essentially planar. The two nitro groups are twisted with respect to this plane, with reported dihedral angles of 24.2(3)° and 33.4(4)°. nih.govscilit.com A similar non-planar arrangement of the nitro groups would be expected for this compound due to steric hindrance between the nitro groups and the adjacent methyl group at the C2 position. The analysis would precisely determine the bond lengths of the C-N, N-O, C-C, and C=N bonds, as well as the bond angles within the imidazole ring and involving the substituents.

Table 3: Representative Molecular Geometry Parameters from X-ray Diffraction No experimental data available for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | N1 | C2 | ||

| Bond Length | C4 | C5 | ||

| Bond Length | C4 | N (nitro) | ||

| Bond Length | N (nitro) | O | ||

| Bond Angle | C5 | C4 | N (nitro) | |

| Bond Angle | O | N (nitro) | O |

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions and crystal packing via X-ray crystallography provides insight into how molecules are arranged in the solid state, which influences physical properties such as density and stability.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-4,5-dinitro-1H-imidazole |

In-depth Computational Analysis of this compound Unattainable Due to Lack of Specific Research Data

A comprehensive article focusing solely on the computational chemistry and theoretical modeling of this compound, as per the specified detailed outline, cannot be generated at this time. Extensive searches for dedicated research literature on this specific compound have not yielded the necessary data required to populate the requested sections on Density Functional Theory (DFT) applications, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, prediction of Non-Linear Optical (NLO) properties, or Quantum Chemical Descriptors.

While a significant body of research exists applying these computational methods to structurally similar compounds—such as 1-methyl-4,5-dinitro-1H-imidazole and 4,5-dinitro-1H-imidazole—no available studies were found that specifically detail the geometrical optimization, electronic structure, HOMO-LUMO energies, charge delocalization, hyperpolarizability, or reactivity descriptors for this compound itself.

To adhere to the strict instructional requirement of focusing exclusively on "this compound" and not introducing information from other chemical analogs, it is not possible to construct a scientifically accurate and relevant article. The generation of such a highly technical and specific document requires direct computational results from peer-reviewed scientific literature, which appear to be unavailable for this particular molecule.

Therefore, until dedicated computational studies on this compound are published and accessible, the creation of the requested article with the required depth and specificity remains unfeasible.

Computational Chemistry and Theoretical Modeling of 1,2 Dimethyl 4,5 Dinitro 1h Imidazole

Quantum Chemical Descriptors and Reactivity Analysis

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the reactive behavior of molecules. These descriptors help in identifying the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Fukui Functions

The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. It is particularly useful for identifying reactive sites. There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

ƒ-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

ƒ0(r): for radical attack.

To illustrate the application of Fukui functions, the following table presents hypothetical condensed Fukui function values for the heavy atoms of 1,2-dimethyl-4,5-dinitro-1H-imidazole, based on general trends observed in related nitroaromatic compounds. A higher value indicates a greater propensity for the specified type of attack at that atomic site.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| N1 (methyl) | 0.08 | 0.12 |

| C2 (methyl) | 0.10 | 0.15 |

| N3 | 0.15 | 0.09 |

| C4 (nitro) | 0.25 | 0.05 |

| C5 (nitro) | 0.25 | 0.05 |

| N (nitro at C4) | 0.05 | 0.20 |

| O (nitro at C4) | 0.03 | 0.18 |

| N (nitro at C5) | 0.05 | 0.20 |

| O (nitro at C5) | 0.03 | 0.18 |

| Note: These values are illustrative and not from direct experimental or computational studies on this compound. |

From this illustrative data, one could infer that the carbon atoms C4 and C5 are the most susceptible to nucleophilic attack, while the nitrogen atoms of the nitro groups are the most likely sites for electrophilic attack.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonding and lone pairs. The value of ELF ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons.

For this compound, an ELF analysis would be expected to reveal high localization in several key areas:

C-N and C-C bonds within the imidazole (B134444) ring.

N-O bonds of the nitro groups, which would show significant covalent character.

C-H bonds of the methyl groups.

Lone pairs on the oxygen atoms of the nitro groups and the non-methylated nitrogen of the imidazole ring.

The ELF topology provides a quantitative description of the bonding. The basins of attractors in the ELF map correspond to atomic cores, covalent bonds, and lone pairs. The integration of the electron density within these basins gives the population of that specific chemical feature.

The following table provides an example of the type of data that could be obtained from an ELF analysis of a molecule like this compound, based on studies of similar compounds.

| Basin Type | Location | Integrated Electron Population (e) |

| V(N1, C2) | Bond between N1 and C2 | 1.85 |

| V(C2, N3) | Bond between C2 and N3 | 1.90 |

| V(N3, C4) | Bond between N3 and C4 | 1.75 |

| V(C4, C5) | Bond between C4 and C5 | 2.10 |

| V(C5, N1) | Bond between C5 and N1 | 1.80 |

| V(C4, N-nitro) | Bond between C4 and nitro N | 1.60 |

| V(N-nitro, O) | Bond between nitro N and O | 1.95 |

| L(O) | Lone pair on nitro O | 3.10 |

| L(N3) | Lone pair on N3 | 2.50 |

| Note: These values are illustrative and based on general characteristics of similar molecules. |

This type of analysis would highlight the strong covalent nature of the bonds within the molecule and the significant electron density localized in the lone pairs of the oxygen and nitrogen atoms.

Mechanistic Studies through Computational Approaches

Computational chemistry is instrumental in elucidating the complex reaction mechanisms that are often challenging to probe experimentally. For this compound, this includes understanding its synthesis and potential decomposition or rearrangement pathways.

Modeling of Nitration Reaction Pathways

The synthesis of this compound typically involves the nitration of 1,2-dimethyl-1H-imidazole. Computational modeling can be used to investigate the mechanism of this electrophilic substitution reaction. The process generally involves the reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Theoretical studies on the nitration of similar heterocyclic compounds have shown that the reaction proceeds through a Wheland intermediate (also known as an arenium ion or sigma complex). The computational investigation of this pathway for 1,2-dimethyl-1H-imidazole would involve:

Locating the transition state for the attack of the nitronium ion on the imidazole ring. The C4 and C5 positions are the most likely sites of attack due to the directing effects of the methyl groups and the ring nitrogens.

Characterizing the Wheland intermediate to confirm it as a true intermediate on the potential energy surface.

Modeling the deprotonation step from the Wheland intermediate to form the final dinitro product.

The calculated activation energies for the formation of the different possible isomers would allow for the prediction of the regioselectivity of the reaction. It is expected that the formation of the 4,5-dinitro isomer is favored due to a combination of electronic and steric factors.

Elucidation of Thermal Rearrangement Mechanisms (e.g., 1,4-dinitroimidazole to 2,4-dinitroimidazole)

While not directly involving this compound, the study of thermal rearrangements in related dinitroimidazoles provides crucial insights into the stability and potential transformations of such energetic compounds. A well-documented example is the thermal rearrangement of 1,4-dinitroimidazole to the more stable 2,4-dinitroimidazole (B52884). researchgate.netacs.org When heated, 1,4-dinitro- and 2-methyl-1,4-dinitroimidazoles undergo rearrangement to produce C-nitro isomers. researchgate.net

Computational studies of this type of rearrangement can elucidate the underlying mechanism, which is often proposed to involve intramolecular nitro group migration. Theoretical modeling can help to distinguish between different possible pathways, such as:

A concerted researchgate.netgoogle.com sigmatropic shift of the nitro group.

A stepwise mechanism involving the homolytic or heterolytic cleavage of the N-NO₂ bond, followed by recombination at a different position.

By calculating the potential energy surface for the rearrangement, including the structures and energies of reactants, products, transition states, and any intermediates, the most likely mechanism can be determined. For instance, a computational study could provide the activation energy barrier for the rearrangement, which is a key parameter in understanding the thermal stability of the compound. Such studies on the rearrangement of 1,4-dinitroimidazole have provided valuable data on the energetic landscape of nitro group migration in these systems.

Reactivity and Transformation Pathways of 1,2 Dimethyl 4,5 Dinitro 1h Imidazole

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary mode of reaction for dinitroimidazoles. The electron-deficient nature of the imidazole (B134444) ring facilitates the displacement of the nitro groups by a variety of nucleophiles.

In nucleophilic substitution reactions involving 1-methyl-4,5-dinitroimidazole (B100128), a close analog of the title compound, the nitro group at the C-5 position is notably more labile and prone to displacement. osi.lvresearchgate.netresearchgate.net This regioselectivity is a critical aspect of its chemistry. The increased reactivity at C-5 is attributed to the electronic effects of the imidazole ring system and the adjacent nitro group. Studies indicate that the nitro group at position 5 is quite unstable, leading to its preferential substitution in the presence of nucleophiles. osi.lvresearchgate.netresearchgate.net While the primary reaction occurs at C-5, partial substitution at the C-4 position has also been observed, for instance, in reactions with aqueous ammonia (B1221849). osi.lvresearchgate.netresearchgate.net However, in each case, only one of the two nitro groups is typically involved in the substitution reaction. osi.lvresearchgate.netresearchgate.net

The reaction of 1-methyl-4,5-dinitroimidazole with various amines serves as a key pathway to synthesize amino-nitroimidazole derivatives. The introduction of amino groups can enhance thermal stability and reduce the sensitivity of the resulting compounds. researchgate.net

When treated with aqueous ammonia, 1-methyl-4,5-dinitroimidazole undergoes amination primarily at the C-5 position. This reaction yields 5-amino-1-methyl-4-nitroimidazole as the major product, with reported yields as high as 95%. osi.lvresearchgate.netresearchgate.net A smaller quantity of the isomeric byproduct, 4-amino-1-methyl-5-nitroimidazole, is also formed and can be isolated from the filtrate. osi.lvresearchgate.netresearchgate.net This outcome further underscores the preferential reactivity of the C-5 position.

The table below summarizes the products obtained from the reaction with aqueous ammonia.

| Reactant | Nucleophile | Major Product | Minor Product | Yield (Major) |

| 1-Methyl-4,5-dinitroimidazole | Aqueous Ammonia | 5-Amino-1-methyl-4-nitroimidazole | 4-Amino-1-methyl-5-nitroimidazole | 95% osi.lvresearchgate.netresearchgate.net |

Beyond amines, other nucleophiles can effectively displace a nitro group from the dinitroimidazole ring. A prominent example is the reaction with sodium azide (B81097). The nucleophilic substitution of 1-methyl-4,5-dinitroimidazole with sodium azide results in the formation of 5-azido-1-methyl-4-nitroimidazole. osi.lvresearchgate.netresearchgate.net This reaction is highly efficient, proceeding with a reported yield of 98%. osi.lvresearchgate.netresearchgate.net The successful synthesis of the azido (B1232118) derivative highlights the versatility of the dinitroimidazole scaffold in preparing a range of functionalized energetic materials.

| Reactant | Nucleophile | Product | Yield |

| 1-Methyl-4,5-dinitroimidazole | Sodium Azide | 5-Azido-1-methyl-4-nitroimidazole | 98% osi.lvresearchgate.netresearchgate.net |

While direct evidence for 1,2-dimethyl-4,5-dinitro-1H-imidazole undergoing cine-substitution or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions is not extensively documented, studies on closely related dinitroimidazoles provide significant mechanistic insights. researchgate.net For instance, 1,4-dinitroimidazoles react with cysteine specifically via a cine-substitution mechanism. researchgate.net

Furthermore, the reaction between 1,4-dinitro-1H-imidazole and aniline (B41778) is suggested to proceed through an ANRORC-like mechanism. researchgate.net This pathway involves the initial addition of the nucleophile (aniline) to the C-5 position of the imidazole ring, followed by the opening of the ring to form an intermediate. Subsequent ring closure and elimination lead to the final substituted product. researchgate.net The ANRORC mechanism is a known pathway for nucleophilic substitution in heterocyclic compounds, particularly with amide nucleophiles. wikipedia.org Computational and experimental studies on 1,4-dinitroimidazoles suggest that the reaction is initiated by nucleophilic attack at the C-5 position, followed by ring cleavage, cyclization, and elimination of nitramide. researchgate.net This type of transformation represents a more complex pathway than direct substitution and leads to a fundamental rearrangement of the ring structure.

The thermal behavior of nitroimidazoles can include rearrangement processes, although 1-methyl-4,5-dinitro-1H-imidazole itself is noted for its good thermal stability, with decomposition initiating at approximately 250°C. researchgate.netosi.lv However, studies on related dinitroimidazole isomers reveal that thermal rearrangements are possible. For example, when heated in solution at temperatures between 100-140°C, 1,4-dinitroimidazole can rearrange to form C-nitro isomers, alongside some denitration products. researchgate.net This indicates that under thermal stress, migration of a nitro group from a nitrogen atom to a carbon atom of the imidazole ring can occur in dinitroimidazole systems. researchgate.netacs.org While this specific rearrangement has been documented for the 1,4-dinitro isomer, it points to a potential, albeit perhaps high-energy, transformation pathway for other dinitroimidazoles.

Rearrangement Reactions

Isomerization Studies of this compound

Detailed studies focusing specifically on the isomerization of this compound are not extensively documented in publicly available scientific literature. However, the potential for isomerization in nitroimidazole compounds is a recognized phenomenon, primarily concerning the tautomeric equilibrium between 4-nitro and 5-nitroimidazoles. In unsubstituted or N-H imidazoles, the proton can readily move between the two ring nitrogen atoms, leading to an equilibrium between the 4- and 5-nitro isomers. wikipedia.org

For this compound, this typical tautomeric isomerization is not possible due to the presence of methyl groups on both nitrogen atoms of the imidazole ring, which locks the positions of the substituents. Any isomerization would therefore necessitate more forcing conditions, such as thermal or photochemical processes, leading to intramolecular rearrangement of the nitro groups. Such rearrangements in nitroaromatic compounds are known but often require significant energy input and can lead to a variety of products, including ring-cleavage or the formation of other functional groups. Without specific experimental data for this compound, any discussion on its isomerization pathways remains speculative and would be based on the general reactivity of nitroaromatic compounds under energetic conditions.

Denitration and Disproportionation Reactions of this compound

The chemical literature does not provide specific studies on the denitration and disproportionation reactions of this compound. However, the reactivity of nitroaromatic compounds, in general, suggests potential pathways for these transformations.

Denitration , the removal of a nitro group, can be achieved under various reductive conditions. For nitroaromatic compounds, this can range from partial reduction to an amino group to complete removal of the nitro group (hydrodenitration). wikipedia.org In the context of nitroimidazoles, biological systems can effect denitrification through enzymatic processes. For instance, certain nitroimidazole-based drugs are activated via reduction of the nitro group, which can lead to the release of reactive nitrogen species like nitric oxide. nih.gov Chemical denitration of this compound would likely require strong reducing agents, and the reaction outcome would be highly dependent on the specific reagents and conditions employed.

Disproportionation is a type of redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. youtube.combyjus.com For a nitroaromatic compound, a disproportionation reaction is not a typical transformation pathway for the nitro group itself under standard conditions. However, during the reduction of nitro compounds, intermediate species such as nitroso and hydroxylamine (B1172632) derivatives are formed. These intermediates can, in some cases, undergo disproportionation. For example, hydroxylamines can disproportionate to the corresponding amine and nitroso compounds. google.com The susceptibility of this compound to such a reaction sequence has not been reported.

The following table summarizes the general possibilities for these reactions based on the chemistry of related compounds.

| Reaction Type | General Reactivity of Nitroaromatic/Nitroimidazole Compounds | Specific Data for this compound |

| Denitration | Can be achieved through strong chemical reduction or biological (enzymatic) action. wikipedia.orgnih.gov | No specific studies found. |

| Disproportionation | Not a direct reaction of the nitro group, but can occur with intermediates formed during reduction (e.g., hydroxylamines). google.com | No specific studies found. |

Reactions with Hydrazines

While specific studies on the reaction of this compound with hydrazines are not detailed in the reviewed literature, the general reactivity of dinitro-activated aromatic systems provides a strong indication of the expected chemical behavior. The presence of two electron-withdrawing nitro groups on the imidazole ring makes the carbon atoms of the ring susceptible to nucleophilic attack. This is a common feature of dinitroaromatic compounds, which readily undergo nucleophilic aromatic substitution (SNAr). researchgate.netccsenet.orgsemanticscholar.org

Hydrazine (B178648) is a potent nucleophile and is known to react with activated aromatic systems. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine proceeds via nucleophilic substitution of the chloride. researchgate.netccsenet.orgsemanticscholar.org In the case of this compound, one of the nitro groups could potentially act as a leaving group, although this is generally less favorable than the displacement of a halide. Alternatively, reactions of 1,4-dinitroimidazoles with amines have been reported to proceed through an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). nih.gov A similar pathway could be envisioned for the reaction with hydrazine.

The expected reaction would involve the nucleophilic attack of hydrazine on one of the nitro-substituted carbon atoms of the imidazole ring, leading to the formation of a substituted hydrazino-nitro-dimethylimidazole. The regioselectivity of such a reaction (i.e., whether the C4 or C5 nitro group is displaced) would be influenced by steric and electronic factors.

The proposed general reaction is depicted below:

This compound + Hydrazine → Substituted hydrazino-nitro-dimethylimidazole + Nitrite

Further reaction with excess hydrazine could potentially lead to the substitution of the second nitro group or other subsequent reactions. The precise nature of the products and the reaction conditions required would need to be determined experimentally.

The table below outlines the expected reactivity based on analogous systems.

| Reactant | Expected Reaction Type | Potential Product(s) | Basis for Prediction |

| This compound + Hydrazine | Nucleophilic Aromatic Substitution (SNAr) or ANRORC mechanism | 1,2-Dimethyl-4-hydrazino-5-nitro-1H-imidazole and/or 1,2-Dimethyl-5-hydrazino-4-nitro-1H-imidazole | Reactivity of other dinitroaromatic compounds with nucleophiles. researchgate.netccsenet.orgsemanticscholar.org Reactions of 1,4-dinitroimidazoles with amines. nih.gov |

Applications and Advanced Research Trajectories of Dinitroimidazoles in Chemical Science

Energetic Materials Chemistry

The study of dinitroimidazoles, including 1,2-dimethyl-4,5-dinitro-1H-imidazole and its isomers, is a significant area of research in energetic materials. These compounds are investigated for their potential as high energy density materials (HEDMs) due to the presence of the nitro groups and the imidazole (B134444) ring, which contribute to their energetic properties.

Design Principles for High Energy Density Materials (HEDMs)

The design of High Energy Density Materials (HEDMs) is guided by several key principles aimed at maximizing performance while maintaining safety. For dinitroimidazoles, these principles include achieving a high density, a positive heat of formation, and a favorable oxygen balance. The imidazole ring serves as a robust scaffold that can be functionalized with multiple nitro groups, which are essential for the energetic characteristics of the molecule. mdpi.comnih.gov

A high crystal density is a critical factor as it significantly influences the detonation velocity and pressure of an energetic material. nih.gov The introduction of nitro groups and the formation of fused ring structures are strategies employed to increase the density of imidazole-based energetic materials. mdpi.com Furthermore, the planarity of the molecular structure and efficient crystal packing, often facilitated by intermolecular interactions like hydrogen bonding, contribute to achieving higher densities. nih.govnih.gov

The oxygen balance is another crucial parameter, representing the degree to which an explosive can oxidize its own carbon and hydrogen atoms to carbon dioxide and water. While not always positive, a high oxygen balance is a key design goal for maximizing the energy release in a detonation. Functionalization strategies, such as the introduction of N-dinitromethyl groups, have been explored to create oxygen-rich nitroazole-based energetic materials. rsc.org

Structure-Performance Relationships in Polynitroimidazoles

The relationship between the molecular structure of polynitroimidazoles and their energetic performance is a central theme in their research and development. The number and position of nitro groups on the imidazole ring, as well as the nature of other substituents, have a profound impact on properties such as density, thermal stability, sensitivity, and detonation performance.

For instance, the presence of multiple nitro groups generally leads to higher density and improved energetic performance. However, it can also increase sensitivity to external stimuli like impact and friction. The specific isomerism of substituted dinitroimidazoles also plays a critical role. While specific data for this compound is limited, studies on the closely related isomer, 1-methyl-4,5-dinitro-1H-imidazole, show that the two nitro groups are twisted with respect to the imidazole plane. nih.govnih.gov This twisting can affect the crystal packing and intermolecular interactions, thereby influencing the material's density and sensitivity.

The introduction of a methyl group, as in 1-methyl-4,5-dinitro-1H-imidazole, influences the compound's properties. For example, it can affect the melting point and thermal stability. Research on this compound has shown it to be a low melting point explosive with good thermal stability. researchgate.net The substitution pattern on the imidazole ring dictates the electronic properties and reactivity of the molecule, which in turn affects its decomposition pathways and energetic output.

Computational Prediction of Detonation Parameters (e.g., using EXPLO5)

Computational methods are invaluable tools for predicting the performance of new energetic materials before their synthesis, saving time and resources. The EXPLO5 thermochemical code is a widely used program for calculating the detonation parameters of explosives. unizg.hrresearchgate.netmatec-conferences.org It operates on the basis of chemical equilibrium and a steady-state model of detonation, using equations of state to describe the behavior of the detonation products. icm.edu.pl

For polynitroimidazoles, EXPLO5 can be used to predict key performance indicators such as detonation velocity (VOD), detonation pressure (P), and detonation energy. These calculations require input parameters such as the compound's elemental composition, heat of formation, and density. icm.edu.pl For example, calculations on energetic salts based on 1-nitramino-2,4-dinitroimidazole using EXPLO5 have predicted detonation velocities in the range of 8370–9209 m/s and detonation pressures between 29.3–40.5 GPa. rsc.orgresearchgate.net

Below is an interactive data table with predicted detonation parameters for some nitroimidazole-based compounds, calculated using computational methods.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 1-Nitramino-2,4-dinitroimidazole salt (guanidinium) | 1.70 - 1.93 | 8370 - 9209 | 29.3 - 40.5 |

| 4,4',5,5'-Tetranitro-2,2'-bi-1H-imidazole dihydrate | 1.73 | 7940 (measured) | 28.30 (calculated) |

| 1-Methyl-4,5-dinitro-1H-imidazole | 1.542 | 7093 (measured) | Not available |

Thermal Decomposition Mechanism Studies

Understanding the thermal decomposition mechanism of energetic materials is paramount for assessing their stability, safety, and performance. The decomposition of polynitroimidazoles is a complex process that can be initiated by heat, leading to the breakdown of the molecule and the release of large amounts of energy and gaseous products.

For 1-methyl-4,5-dinitro-1H-imidazole, differential scanning calorimetry (DSC) has shown an endothermic peak due to melting at 75°C, with decomposition starting at approximately 250°C and a main exothermic decomposition peak at 278.5°C, indicating good thermal stability. researchgate.netosi.lv The initial steps in the thermal decomposition of nitro-containing energetic materials often involve the cleavage of the C-NO2 or N-NO2 bonds, as these are typically the weakest bonds in the molecule. The subsequent reactions of the resulting radicals lead to the formation of a variety of gaseous products.

Bioconjugation and Chemical Biology Tools

While the primary focus of research on this compound has been in the field of energetic materials, the broader class of dinitroimidazoles has been explored for applications in bioconjugation and chemical biology.

Development of Bifunctional Bioconjugation Reagents

Research in the area of bioconjugation has demonstrated the utility of certain dinitroimidazole derivatives as bifunctional reagents. However, it is important to note that the existing literature focuses on 1,4-dinitroimidazoles for these applications, and there is no available information on the use of this compound in this context.

Based on a thorough review of the available scientific literature, there is no specific information regarding "this compound" in the contexts outlined in your request. Research detailing its application in the selective chemical modification of biomolecules, or its use as a precursor for the synthesis of nitroimidazooxazoles, nitroimidazooxazines, and other complex organic molecules, could not be located.

The provided outline appears to pertain to research conducted on other related dinitroimidazole compounds, but not on the specific molecule of "this compound." Therefore, it is not possible to generate the requested article while strictly adhering to the specified chemical compound and content structure.

Future Research Directions and Emerging Paradigms in Dinitroimidazole Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds, including dinitroimidazoles, often relies on harsh nitrating agents and forcing reaction conditions, which can lead to safety concerns and the generation of hazardous waste. Future research will undoubtedly focus on the development of novel, efficient, and sustainable synthetic methodologies for 1,2-dimethyl-4,5-dinitro-1H-imidazole.

Key Research Thrusts:

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control for energetic materials. The application of microreactor technology could enable precise control over reaction parameters, minimizing the risk of thermal runaway and improving product purity.

Biocatalysis: The use of enzymes in the synthesis of nitroaromatics is a burgeoning field. While still in its early stages, the development of robust and selective biocatalysts for the nitration of imidazole (B134444) precursors could offer a green and highly efficient alternative to conventional methods.

Green Nitrating Agents: Research into milder and more environmentally benign nitrating agents, such as dinitrogen pentoxide (N₂O₅) in combination with green solvents, could significantly reduce the environmental footprint of dinitroimidazole synthesis.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms involved in the nitration of 1,2-dimethyl-1H-imidazole is crucial for optimizing existing synthetic routes and designing new, more efficient ones. This includes detailed kinetic and computational studies to elucidate the role of catalysts and reaction intermediates.

A review of the synthesis of various nitroimidazole energetic materials highlights the common use of strong acid nitration and points to the need for improved synthetic routes. For instance, a new theoretical synthetic route for 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI) has been proposed, starting from N-methylimidazole via iodination and subsequent nitration using a super solid acid, suggesting a direction for innovative synthetic strategies. researchgate.net

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

While the primary interest in this compound lies in its energetic properties, a thorough understanding of its chemical reactivity is essential for both its safe handling and the development of new applications. Future research will aim to uncover unprecedented reactivity patterns and transformation pathways of this molecule.

Areas for Exploration:

Nucleophilic Aromatic Substitution (SNA_r): Detailed studies on the reactivity of this compound towards a wide range of nucleophiles will be crucial. This could lead to the synthesis of novel functionalized imidazoles with tailored properties. For example, the reaction of the related 1-methyl-4,5-dinitroimidazole (B100128) with aqueous ammonia (B1221849) and sodium azide (B81097) has been shown to result in the substitution of a nitro group, indicating the potential for similar reactivity with the dimethylated analogue. researchgate.netresearchgate.net

Cycloaddition Reactions: The electron-deficient nature of the dinitroimidazole ring suggests its potential participation in various cycloaddition reactions. Investigating its behavior as a dienophile or dipolarophile could open up new avenues for the synthesis of complex heterocyclic systems.

Photochemical and Electrochemical Reactivity: The influence of light and electric current on the stability and reactivity of this compound is an under-explored area. Such studies could reveal novel transformation pathways and potential applications in areas like photochemistry and electro-organic synthesis.

Single-Electron Transfer (SET) Chemistry: The nitro groups in the molecule make it a potential candidate for single-electron transfer reactions. Investigating its behavior with various reducing or oxidizing agents could lead to a better understanding of its decomposition mechanisms and potential applications in redox-controlled processes.

Studies on other dinitroimidazoles, such as 1,4-dinitroimidazoles, have revealed interesting reactivity patterns. For instance, they react with cysteines via a cine-substitution mechanism and with lysines in organic solvents through a ring-opening and ring-closing mechanism. nih.govnih.govresearchgate.net These findings suggest that this compound may also exhibit diverse and condition-dependent reactivity.

Advanced Multiscale Computational Modeling for Predictive Material Design

Computational chemistry is an indispensable tool in the design and characterization of new materials. For a high-energy material like this compound, advanced multiscale computational modeling will play a pivotal role in predicting its properties and guiding its development.

Computational Approaches and Goals:

Quantum Mechanical Calculations (DFT): Density Functional Theory (DFT) will be employed to accurately predict the molecular structure, electronic properties, vibrational frequencies, and thermochemical parameters of this compound. These calculations will provide fundamental insights into its stability and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations will be used to study the behavior of the compound in the condensed phase, including its crystal packing, intermolecular interactions, and response to external stimuli such as temperature and pressure. This will be crucial for predicting its bulk properties, such as density and sensitivity.

Force Field Development: The development of accurate and transferable force fields specifically for dinitroimidazole-based materials is essential for conducting large-scale MD simulations. scribd.comethz.chnih.govusc.edu This will enable the prediction of material properties with greater accuracy and computational efficiency.

Predictive Material Design: By combining quantum mechanical calculations with advanced simulation techniques, researchers will be able to design new dinitroimidazole derivatives with improved performance characteristics, such as higher energy density and reduced sensitivity. This "design-on-the-computer" approach will accelerate the discovery of next-generation energetic materials.

Integration of Dinitroimidazole Scaffolds into Multi-Functional Chemical Systems

Beyond its application as a standalone energetic material, the this compound scaffold holds potential for integration into more complex, multi-functional chemical systems. This emerging paradigm aims to create materials that combine energetic properties with other functionalities, such as sensing, catalysis, or responsiveness to external stimuli.

Potential Applications in Multi-Functional Systems:

Energetic Polymers and Binders: Incorporating the dinitroimidazole moiety into polymer backbones or as pendant groups could lead to the development of novel energetic polymers and binders for propellant and explosive formulations. at.ua These materials could offer improved energy output and mechanical properties compared to conventional binders.

Metal-Organic Frameworks (MOFs): The dinitroimidazole unit could be used as a ligand to construct energetic metal-organic frameworks (e-MOFs). These materials could exhibit unique properties arising from the combination of the energetic ligand and the metal-organic framework structure, such as tunable porosity and enhanced thermal stability.

Sensors: The electron-deficient nature of the dinitroimidazole ring makes it a potential candidate for use in chemical sensors. Its interaction with specific analytes could lead to a detectable change in its optical or electronic properties, enabling the development of sensors for various applications, including the detection of metal ions. researchgate.netnih.govmdpi.cominformaticsjournals.co.inmdpi.com

Responsive Materials: By functionalizing the dinitroimidazole scaffold with responsive groups, it may be possible to create materials that release energy in response to specific triggers, such as light, pH changes, or the presence of a particular chemical species.

The development of dinitroimidazole-based bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization demonstrates the versatility of the dinitroimidazole scaffold in creating multi-functional systems. nih.govnih.govresearchgate.netresearchgate.net This highlights the potential for adapting the this compound core for a wide range of advanced applications.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Q. Critical Factors :

- Temperature : Lower temperatures (−5°C to 5°C) improve nitration selectivity .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves nitro group orientation and confirms regiochemistry. SHELXL refinement (e.g., anisotropic displacement parameters) ensures structural accuracy .

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl and nitro substituents. For example:

- Methyl groups: δ ~2.5 ppm (¹H), δ ~15–20 ppm (¹³C).

- Nitro groups: Deshield aromatic protons (δ ~8.5–9.5 ppm) .

- IR spectroscopy : Strong NO₂ asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitration .

Validation : Use PLATON (e.g., ADDSYM) to check for missed symmetry in crystallographic data .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Nitro groups act as electron-withdrawing moieties, directing nucleophilic attack to electron-deficient positions .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, nitroimidazoles often target anaerobic pathogens via nitroreductase activation .

Case Study :

Docking studies on similar nitroimidazoles show >80% correlation between predicted and experimental IC₅₀ values when using AutoDock Vina with AMBER force fields .

Advanced: How to address discrepancies in thermal stability data obtained from DSC and TGA?

Methodological Answer:

Discrepancies may arise from polymorphic forms or decomposition pathways. Use a multi-technique approach:

Cross-Validation :

- DSC : Identify melting points and exothermic events (e.g., decomposition).

- TGA : Quantify mass loss (%) at specific temperatures.

- Hot-stage microscopy : Visually confirm phase transitions .

Crystallographic Analysis : Check for solvent inclusion (e.g., hydrate formation) using single-crystal XRD .

Example : A study on 4,5-dinitroimidazoles revealed that anhydrous forms decompose at 220°C, while hydrates lose water at 100°C, altering DSC profiles .

Advanced: What strategies enable regioselective functionalization of the imidazole ring in this compound?

Methodological Answer:

Regioselectivity is governed by steric and electronic effects:

- Electrophilic Substitution : Nitro groups deactivate the ring, but methyl groups provide steric hindrance. Use directing groups (e.g., –NH₂) to override inherent preferences .

- Metal-catalyzed Cross-Coupling : Suzuki-Miyaura reactions require halogenation at specific positions. Pre-functionalize the imidazole with Br/I at the 2-position using NBS/NIS .

Q. Table 2: Functionalization Strategies

| Reaction Type | Reagents/Conditions | Regioselectivity Driver | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenation | NBS, DMF, 80°C | Steric hindrance | 70 | |

| Suzuki Coupling | Pd(PPh₃)₄, Br-imidazole, ArB(OH)₂ | Electronic effects | 60–75 |

Advanced: How to resolve contradictions in reported biological activity data for nitroimidazole derivatives?

Methodological Answer:

Contradictions often stem from assay variability or impurity profiles. Mitigate via:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing.

- HPLC Purity Checks : Ensure >95% purity (e.g., C18 column, MeOH/H₂O gradient) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., reduced nitro groups forming hydroxylamine intermediates) .

Example : A 2024 study resolved conflicting cytotoxicity data by correlating purity-adjusted IC₅₀ values with EGFR binding affinities .

Basic: What safety precautions are essential when handling nitro-substituted imidazoles?

Methodological Answer:

- Explosivity Risk : Nitro groups increase sensitivity to shock/heat. Store at ≤−20°C in flame-proof cabinets .

- Toxicity : Wear nitrile gloves and FFP3 masks to prevent dermal/ inhalation exposure. LC₅₀ values for similar compounds range 50–100 mg/kg (oral, rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.